2-(Pyridin-2-yl)azepane
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Overview
Description
This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)azepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromopyridine with hexamethyleneimine under basic conditions to form the desired azepane ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 60-80°C .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide); reaction temperature25-60°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(Pyridin-2-yl)azepane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-fibrotic agent and its ability to inhibit collagen production in hepatic stellate cells.
Medicine: Explored for its therapeutic potential in treating fibrotic diseases and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. For instance, in its anti-fibrotic activity, the compound inhibits collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis. This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis . Additionally, the compound may interact with other cellular pathways, such as those involving reactive oxygen species and mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its anti-fibrotic and antimicrobial activities.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-(Pyridin-2-yl)azepane is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Unlike pyrrolidine derivatives, which have a five-membered ring, this compound offers a larger ring size that can accommodate different substituents and functional groups, enhancing its versatility in chemical synthesis and drug development .
Properties
IUPAC Name |
2-pyridin-2-ylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-10(12-8-4-1)11-7-3-5-9-13-11/h3,5,7,9-10,12H,1-2,4,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHGQPLKNWNWOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403369 |
Source
|
Record name | 2-pyridin-2-ylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-97-0 |
Source
|
Record name | 2-pyridin-2-ylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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